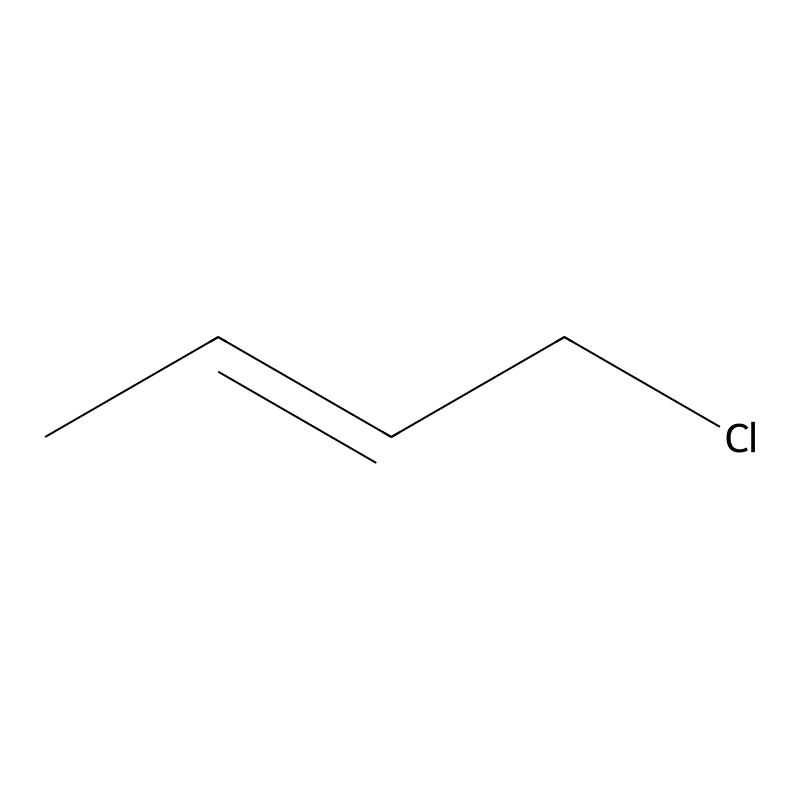1-Chloro-2-butene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
1-Chloro-2-butene is an organic compound with the chemical formula C₄H₇Cl. It is classified as a halogenated alkene, specifically a chlorinated derivative of butene. The structure consists of a four-carbon chain with a chlorine atom attached to the second carbon, which classifies it as an allylic halide. This compound is typically encountered as a colorless liquid with a distinct odor, and it is known for its reactivity due to the presence of the double bond and the chlorine substituent.
Organic synthesis
1-Chloro-2-butene is a valuable precursor for the synthesis of various organic compounds. Its reactive double bond and chlorine functional group can participate in numerous reactions, allowing researchers to create more complex molecules. For instance, it can be used to produce chlorobutadiene rubber, a type of synthetic rubber ().
Study of reaction mechanisms
The reactivity of 1-chloro-2-butene makes it a suitable substrate for studying reaction mechanisms. Scientists can investigate how different reaction conditions and catalysts affect the outcome of reactions involving this compound. This knowledge is crucial for the development of new and efficient synthetic methods ().
Material science research
1-chloro-2-butene can be used as a building block for the synthesis of polymers with unique properties. Researchers can explore how modifications to the molecule's structure can influence the properties of the resulting polymers, potentially leading to the development of new materials for various applications ().
- Hydrolysis: Under aqueous conditions, 1-chloro-2-butene can undergo hydrolysis via an SN1 mechanism, where it forms a carbocation intermediate that reacts with water to produce alcohols .
- Elimination Reactions: It can also undergo elimination reactions (dehydrohalogenation) to produce butenes or butadienes when treated with strong bases.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of ethers or amines .
1-Chloro-2-butene exhibits various biological activities. Notably, it has been associated with skin sensitization and can cause serious eye damage upon exposure . Due to its reactivity, it may also interact with biological macromolecules, potentially leading to toxicological effects. Studies indicate that compounds similar to 1-chloro-2-butene may have mutagenic properties, although specific data on this compound's mutagenicity is limited.
Several methods exist for synthesizing 1-chloro-2-butene:
- Direct Chlorination: The compound can be synthesized by chlorination of 2-butene using chlorine gas under controlled conditions.
- Reaction of 1,3-butadiene with Hydrogen Chloride: A notable method involves the reaction of 1,3-butadiene with hydrogen chloride in the presence of a catalyst like cuprous chloride. This method allows for high yields and minimizes side products such as 3-chloro-1-butene .
- Isomerization: Isomerization reactions can also convert other butenes into 1-chloro-2-butene under specific catalytic conditions .
1-Chloro-2-butene finds applications in various fields:
- Chemical Intermediate: It serves as an important intermediate in organic synthesis for producing other chemicals, including pharmaceuticals and agrochemicals.
- Polymer Production: This compound is used in the manufacture of polymers and copolymers due to its reactive double bond.
- Research: It is utilized in laboratory settings for studying reaction mechanisms and kinetics involving alkenes and halides.
Interaction studies involving 1-chloro-2-butene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can react with alcohols and amines under acidic or basic conditions, leading to substitution products. Additionally, studies have explored its behavior in polymerization reactions where it acts as a monomer or co-monomer.
Several compounds are structurally similar to 1-chloro-2-butene. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| 1-Chloro-2-butene | C₄H₇Cl | Allylic halide; reactive double bond; used in synthesis |
| 3-Chloro-1-butene | C₄H₇Cl | Different chlorine position; more stable; less reactive |
| 2-Chlorobutane | C₄H₉Cl | Saturated; used in alkylation reactions; lower reactivity |
| Butadiene | C₄H₆ | Diene; used in rubber production; does not contain chlorine |
| Vinyl chloride | C₂H₃Cl | Used for PVC production; smaller carbon chain; higher volatility |
The uniqueness of 1-chloro-2-butene lies in its position of the chlorine atom and its potential for diverse reactions due to its unsaturation, making it valuable in synthetic organic chemistry.
XLogP3
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
UNII
Vapor Pressure
Wikipedia
Use Classification
General Manufacturing Information
2-Butene, 1-chloro-: ACTIVE








